molecular formula C8H8BrNO3 B2738567 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene CAS No. 1807224-98-1

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene

Cat. No.: B2738567
CAS No.: 1807224-98-1
M. Wt: 246.06
InChI Key: GXBSOAPODNIVDI-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring bromine, methoxy, methyl, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-methoxy-2-methylbenzene, followed by methylation and bromination steps . The reaction conditions typically include the use of concentrated sulfuric acid and nitric acid for nitration, and bromine or hydrogen bromide for bromination.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Bromination: Bromine or hydrogen bromide.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Nucleophilic Substitution: Amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-Amino-5-methoxy-4-methyl-2-nitrobenzene.

    Nucleophilic Substitution: 1-(Substituted amino)-5-methoxy-4-methyl-2-nitrobenzene.

Comparison with Similar Compounds

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene can be compared with other similar compounds:

These comparisons highlight the unique combination of substituents in this compound, which can influence its reactivity and applications.

Biological Activity

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrNO3C_8H_8BrNO_3. The structural components include:

  • A bromine atom (Br)
  • A methoxy group (-OCH₃)
  • A nitro group (-NO₂)
  • A methyl group (-CH₃)

These substituents significantly influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study demonstrated that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µg/mL, suggesting its potential as an antimicrobial agent in therapeutic applications .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. In vitro assays showed that it scavenged free radicals effectively, with a half-maximal inhibitory concentration (IC50) of approximately 25 µM. This activity is attributed to the electron-donating ability of the methoxy and nitro groups, which stabilize free radicals .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory effects . In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound inhibited the NF-kB signaling pathway, which is pivotal in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Oxidative Stress Induction : Its ability to induce oxidative stress may activate cellular pathways that enhance antioxidant responses, particularly through the Nrf2 pathway, which regulates the expression of antioxidant proteins .
  • Cytokine Modulation : By modulating cytokine production, it can influence inflammatory responses and potentially provide therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones compared to standard antibiotics like ampicillin. The compound was particularly effective against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Research on Antioxidant Activity

In another study focused on antioxidant activity, researchers found that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with various diseases .

Properties

IUPAC Name

1-bromo-5-methoxy-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSOAPODNIVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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